INMT Inhibition: Comparative IC50 Values in a Standardized Radioligand Assay
2-Methyl-6-nitro-3-phenyl-1H-indole demonstrates a measurable, albeit moderate, inhibitory effect on rabbit lung indole N-methyltransferase (INMT) with an IC50 of 125,000 nM [1]. This activity places it between weakly active indole analogs (e.g., CHEMBL32563, IC50 = 560,000 nM) and more potent inhibitors (e.g., CHEMBL3085550, IC50 = 38,000 nM) within the same assay system [1]. This intermediate potency provides a unique reference point for SAR studies and avoids the potential off-target effects associated with extremely potent inhibitors.
| Evidence Dimension | Inhibitory activity (IC50) against rabbit lung indole N-methyltransferase (INMT) |
|---|---|
| Target Compound Data | IC50 = 125,000 nM |
| Comparator Or Baseline | CHEMBL32563: IC50 = 560,000 nM; CHEMBL3085550: IC50 = 38,000 nM |
| Quantified Difference | 2-Methyl-6-nitro-3-phenyl-1H-indole is 4.5-fold more potent than CHEMBL32563 and 3.3-fold less potent than CHEMBL3085550. |
| Conditions | Radioligand binding assay using S-adenosyl-L-[methyl-3H]-methionine; rabbit lung enzyme source; data curated by ChEMBL. |
Why This Matters
This quantitative comparison establishes a defined potency benchmark, enabling researchers to select this compound for SAR studies where moderate INMT inhibition is desired, avoiding both inactive and overly potent congeners.
- [1] TargetMine, CompoundProteinInteractionAssay chembl696702, ChEMBL:CHEMBL3392207, CHEMBL:CHEMBL32563, CHEMBL:CHEMBL3085550, IC50 values against rabbit lung indole N-methyl-transferase View Source
